2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed by the cyclization of hydrazine derivatives with carbon disulfide or isothiocyanates.
Coupling with Piperazine Derivative: The final step involves coupling the triazole derivative with a piperazine derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperazine moiety using nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as glycogen synthase kinase-3 beta and RAC-alpha serine/threonine-protein kinase, which play roles in cell proliferation and apoptosis . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one include other triazole derivatives such as:
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds also exhibit anticancer properties and are structurally similar due to the presence of the triazole ring.
4,5-disubstituted-4H-1,2,4-triazole-3-thiols: Known for their antimicrobial and anti-inflammatory activities, these compounds share the triazole-thiol moiety.
The uniqueness of this compound lies in its combined triazole and piperazine structures, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N7OS |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H21N7OS/c1-15-22-23-19(26(15)16-6-3-2-4-7-16)28-14-17(27)24-10-12-25(13-11-24)18-20-8-5-9-21-18/h2-9H,10-14H2,1H3 |
InChI Key |
RLQTWGPBEZDBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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